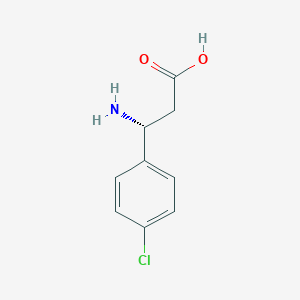

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDBHAMTMMNTO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350619 | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-61-4 | |

| Record name | (βR)-β-Amino-4-chlorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131690-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanoic Acid

An In-depth Exploration of Stereoselective Methodologies for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical industry. Its rigid structure, conferred by the aromatic ring, and the presence of a chiral center make it a valuable building block for the synthesis of various bioactive molecules and therapeutic agents.[1] This technical guide provides a comprehensive overview of the primary stereoselective methods for the synthesis of the (R)-enantiomer of 3-amino-3-(4-chlorophenyl)propanoic acid. We will delve into the core principles, practical execution, and comparative analysis of enzymatic resolutions, asymmetric Michael additions, and asymmetric hydrogenations. Each section will feature detailed, step-by-step protocols, quantitative data, and mechanistic insights to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of this compound

Chiral β-amino acids are crucial components of numerous pharmaceuticals and natural products. Their incorporation into peptide backbones can induce specific secondary structures and enhance metabolic stability. This compound, in particular, serves as a key precursor and building block in drug discovery and development.[1] Its applications span various therapeutic areas, including neuroscience, where it is utilized in the study of neurotransmitter systems and the development of receptor modulators.[1] The 4-chlorophenyl moiety is a common feature in many centrally acting drugs, and the stereochemistry at the C3 position is often critical for biological activity. The development of efficient and highly stereoselective synthetic routes to this compound is therefore a paramount objective in medicinal and process chemistry.

This guide will explore three principal and effective strategies for the enantioselective synthesis of this valuable molecule:

-

Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.

-

Asymmetric Michael Addition: Employing chiral auxiliaries to direct the stereochemical outcome of a carbon-carbon bond-forming reaction.

-

Asymmetric Hydrogenation: Utilizing chiral metal catalysts to achieve highly enantioselective reduction of a prochiral precursor.

Each of these methodologies offers distinct advantages and challenges, which will be discussed in detail to provide a holistic understanding of the synthetic landscape.

Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts

Enzymatic kinetic resolution is a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, most commonly lipases and proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, this typically involves the resolution of a racemic ester precursor.

Principle of Lipase-Catalyzed Hydrolysis

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In a kinetic resolution setting, a racemic mixture of an ester of 3-amino-3-(4-chlorophenyl)propanoic acid is exposed to a lipase in an aqueous environment. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, while the other enantiomer (the desired (R)-ester) remains largely unreacted. The resulting mixture of the (R)-ester and the (S)-acid can then be separated, and the (R)-ester can be subsequently hydrolyzed to afford the final product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-amino-3-(4-chlorophenyl)propanoate

This protocol describes the kinetic resolution of racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate using a commercially available lipase.

Step 1: Synthesis of Racemic Ethyl 3-amino-3-(4-chlorophenyl)propanoate

The racemic starting material can be prepared via a Rodionov reaction, a variation of the Knoevenagel condensation followed by reduction.

-

To a stirred solution of 4-chlorobenzaldehyde (14.0 g, 100 mmol) and ethyl malonate (16.0 g, 100 mmol) in ethanol (100 mL), add ammonium acetate (7.7 g, 100 mmol).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the intermediate ethyl 2-cyano-3-(4-chlorophenyl)acrylate.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

The intermediate is then reduced. To a solution of the acrylate in ethanol, add Raney nickel (approximately 10% by weight).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.

-

Carefully filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate as an oil.

Step 2: Enzymatic Kinetic Resolution

-

Disperse racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate (10.0 g, 43.9 mmol) in a phosphate buffer solution (0.1 M, pH 7.2, 200 mL).

-

Add a lipase, such as Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym® 435) (1.0 g).

-

Stir the suspension at 30 °C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

-

Once the desired conversion is reached (typically 12-24 hours), filter off the immobilized enzyme.

-

Acidify the aqueous solution to pH 2 with 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x 100 mL). The organic layers will contain the unreacted (R)-ester and the protonated (S)-acid.

-

Separate the (R)-ester from the (S)-acid by column chromatography on silica gel.

Step 3: Hydrolysis of the (R)-Ester

-

Dissolve the purified (R)-ethyl 3-amino-3-(4-chlorophenyl)propanoate in a mixture of ethanol (50 mL) and 1 M NaOH (50 mL).

-

Stir the mixture at room temperature for 4 hours until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture to pH 7 with 1 M HCl.

-

The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

| Parameter | Value | Reference |

| Enzyme | Candida antarctica lipase B (CAL-B) | [2][3] |

| Substrate | Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate | [2][3] |

| Solvent | Phosphate buffer (0.1 M, pH 7.2) | [2][3] |

| Temperature | 30 °C | [2][3] |

| Conversion | ~50% | [2][3] |

| Enantiomeric Excess (ee) of (R)-ester | >98% | [2][3] |

| Enantiomeric Excess (ee) of (S)-acid | >98% | [2][3] |

| Overall Yield of (R)-acid (from racemic ester) | 40-45% | [2][3] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.

Asymmetric Michael Addition: Stereocontrolled Carbon-Carbon Bond Formation

Asymmetric Michael addition reactions are a cornerstone of modern organic synthesis for the construction of chiral molecules. In the context of β-amino acid synthesis, this often involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound, directed by a chiral auxiliary.

Principle of Chiral Auxiliary-Mediated Michael Addition

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For the synthesis of this compound, a common strategy involves the addition of a nitrogen nucleophile to a derivative of 4-chlorocinnamic acid, where the carboxylic acid is converted to an amide with a chiral amine.

Experimental Protocol: Asymmetric Aza-Michael Addition using a Chiral Auxiliary

This protocol outlines a diastereoselective aza-Michael addition using a chiral auxiliary, followed by removal of the auxiliary to yield the target β-amino acid.

Step 1: Preparation of the Chiral Auxiliary-Derived Michael Acceptor

-

To a solution of 4-chlorocinnamic acid (18.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add oxalyl chloride (10.5 mL, 120 mmol) followed by a catalytic amount of DMF (0.1 mL).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 4-chlorocinnamoyl chloride.

-

Dissolve the crude acid chloride in dichloromethane (150 mL) and cool to 0 °C.

-

Add a solution of a chiral amine auxiliary, for example, (S)-4-benzyl-2-oxazolidinone (21.3 g, 120 mmol) and triethylamine (20.9 mL, 150 mmol) in dichloromethane (100 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the chiral N-cinnamoyl oxazolidinone.

Step 2: Diastereoselective Aza-Michael Addition

-

To a solution of the chiral N-cinnamoyl oxazolidinone (10.0 g, 29.3 mmol) in tetrahydrofuran (100 mL) at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 32.2 mL, 32.2 mmol).

-

After stirring for 30 minutes at -78 °C, add a solution of O-benzylhydroxylamine (4.3 g, 35.2 mmol) in THF (20 mL).

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl (50 mL).

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a diastereomeric mixture of the Michael adduct. Purify by column chromatography.

Step 3: Removal of the Chiral Auxiliary and Reduction

-

Dissolve the purified Michael adduct in a mixture of THF (80 mL) and water (20 mL) at 0 °C.

-

Add hydrogen peroxide (30% aqueous solution, 10 mL) followed by lithium hydroxide (1.23 g, 29.3 mmol).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding a solution of sodium sulfite (10 g in 50 mL of water).

-

Separate the aqueous layer and wash the organic layer with water. The chiral auxiliary can be recovered from the organic layer.

-

The aqueous layer contains the N-benzyloxy-β-amino acid. This intermediate is then subjected to hydrogenolysis.

-

Acidify the aqueous layer to pH 2 with 1 M HCl and then add palladium on carbon (10% w/w, 0.5 g).

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature overnight.

-

Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation

| Parameter | Value | Reference |

| Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone | [4][5] |

| Michael Acceptor | N-(4-chlorocinnamoyl)-(S)-4-benzyl-2-oxazolidinone | [4][5] |

| Nucleophile | O-benzylhydroxylamine | [4][5] |

| Diastereomeric Ratio (d.r.) | >95:5 | [4][5] |

| Overall Yield | 60-70% | [4][5] |

| Enantiomeric Excess (ee) | >98% | [4][5] |

Reaction Scheme Diagram

Caption: Key steps in the asymmetric Michael addition approach for the synthesis of the target molecule.

Asymmetric Hydrogenation: A Highly Efficient Catalytic Approach

Asymmetric hydrogenation is one of the most powerful and widely used methods for the synthesis of chiral compounds. This approach involves the reduction of a prochiral substrate, such as a ketone or an alkene, using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a common strategy is the asymmetric hydrogenation of a β-ketoester precursor.

Principle of Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP. These catalysts are highly effective for the enantioselective reduction of a wide range of ketones, including β-ketoesters. The chirality of the ligand creates a chiral environment around the metal center, leading to a facial-selective delivery of hydrogen to the carbonyl group of the substrate.

Experimental Protocol: Synthesis via Asymmetric Hydrogenation of a β-Ketoester

This protocol describes the synthesis of the target molecule via the preparation of a β-ketoester followed by a Noyori-type asymmetric hydrogenation.

Step 1: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

-

To a suspension of magnesium ethoxide (11.4 g, 100 mmol) in dry diethyl ether (200 mL), add diethyl malonate (16.0 g, 100 mmol) dropwise at room temperature.

-

Stir the mixture for 1 hour.

-

In a separate flask, prepare 4-chlorobenzoyl chloride from 4-chlorobenzoic acid and thionyl chloride.

-

Add the freshly prepared 4-chlorobenzoyl chloride (17.5 g, 100 mmol) to the magnesium enolate suspension at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into a mixture of ice and concentrated sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product is then decarboxylated by heating with a small amount of p-toluenesulfonic acid to yield ethyl 3-(4-chlorophenyl)-3-oxopropanoate.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor with ethyl 3-(4-chlorophenyl)-3-oxopropanoate (11.3 g, 50 mmol) and a solution of a chiral ruthenium catalyst, such as Ru(II)Cl₂[(R)-BINAP] (0.05 mol%), in degassed ethanol (100 mL).

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 10 atm.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl (R)-3-(4-chlorophenyl)-3-hydroxypropanoate.

Step 3: Conversion to the Final Product

-

The resulting β-hydroxy ester is then converted to the β-amino acid. This can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via an azide displacement of a mesylate or tosylate derivative followed by reduction.

-

For the azide route: To a solution of the β-hydroxy ester in dichloromethane at 0 °C, add triethylamine and methanesulfonyl chloride to form the mesylate.

-

The crude mesylate is then dissolved in DMF, and sodium azide is added. The mixture is heated to 60 °C for 6 hours.

-

After workup, the resulting β-azido ester is reduced via hydrogenation (e.g., using Pd/C and H₂) to give the β-amino ester.

-

Finally, the ester is hydrolyzed under basic conditions as described in section 2.2, Step 3, to yield this compound.

Data Presentation

| Parameter | Value | Reference |

| Catalyst | Ru(II)Cl₂[(R)-BINAP] | [6][7][8] |

| Substrate | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | [6][7][8] |

| Solvent | Ethanol | [6][7][8] |

| Hydrogen Pressure | 10 atm | [6][7][8] |

| Temperature | 50 °C | [6][7][8] |

| Enantiomeric Excess (ee) of β-hydroxy ester | >99% | [6][7][8] |

| Overall Yield (from β-ketoester) | ~80% | [6][7][8] |

Logical Relationship Diagram

Caption: Logical flow for the synthesis of the target molecule via asymmetric hydrogenation.

Comparative Analysis and Conclusion

The choice of a synthetic method for this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and available equipment.

-

Enzymatic Kinetic Resolution is an excellent choice for its operational simplicity, mild reaction conditions, and high enantioselectivity. However, the theoretical maximum yield is 50% from the racemic starting material, which may be a drawback for large-scale production unless an efficient racemization and recycling protocol for the unwanted enantiomer is implemented.

-

Asymmetric Michael Addition using chiral auxiliaries offers high diastereoselectivity and enantioselectivity. This method allows for the construction of the chiral center with good control. However, it often involves multiple steps, including the attachment and removal of the chiral auxiliary, which can lower the overall yield and increase the cost.

-

Asymmetric Hydrogenation is a highly efficient and atom-economical method that can provide the desired product with excellent enantioselectivity and high yield. The catalytic nature of the reaction makes it particularly suitable for large-scale synthesis. The main considerations are the cost and availability of the chiral catalyst and the need for high-pressure hydrogenation equipment.

References

-

Sidoryk, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3073. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, M., et al. (2014). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Bioorganic & Medicinal Chemistry Letters, 24(15), 3434-3437. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 16(9), 7977-8008. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

-

Li, W., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 13(18), 12266-12285. Retrieved from [Link]

-

Singh, U. K., et al. (2010). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 6, 984-1004. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Retrieved from [Link]

-

Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(5), 1817-1827. Retrieved from [Link]

-

Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

-

Girek, T., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules, 23(10), 2505. Retrieved from [Link]

-

Palomo, C., et al. (2007). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. European Journal of Organic Chemistry, 2007(28), 4695-4704. Retrieved from [Link]

-

Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(5), 1817-1827. Retrieved from [Link]

-

Houng, J. Y., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. Retrieved from [Link]

-

Shin, J.-S., & Kim, B.-G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic, 115, 125-131. Retrieved from [Link]

-

Prabagaran, N., et al. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Arkivoc, 2002(11), 35-41. Retrieved from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832. Retrieved from [Link]

-

Chang, H.-M., et al. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts, 8(1), 32. Retrieved from [Link]

-

Reyes-Gutiérrez, P. E., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

physicochemical properties of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-amino-3-(4-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic β-amino acid that has garnered significant attention as a chiral building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter and a halogenated aromatic ring, makes it a valuable precursor for synthesizing a variety of bioactive molecules, particularly those targeting the central nervous system.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization, from optimizing synthetic routes and purification strategies to designing final drug formulations with desired bioavailability and stability profiles. This guide provides a comprehensive analysis of its core physicochemical characteristics, outlines detailed protocols for their experimental determination, and discusses the implications of these properties for research and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step in any scientific investigation. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | D-β-Phe(4-Cl)-OH, (R)-4-Chloro-β-phenylalanine | [1] |

| CAS Number | 131690-61-4 | [1][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][5] |

| Molecular Weight | 199.64 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

The molecule's structure, possessing both a hydrophilic amino acid backbone and a lipophilic chlorophenyl group, results in an amphiphilic character that governs its behavior in various chemical and biological systems.

Core Physicochemical Properties: A Quantitative Overview

The functional behavior of a molecule in both laboratory and physiological settings is dictated by its physical and chemical properties. The following table summarizes the key physicochemical data available for this compound and its related forms.

| Property | Value | Isomeric Form | Notes | Source(s) |

| Melting Point | 223 °C (decomposes) | Racemate | Data for the pure enantiomer is not specified, but is expected to be similar. | |

| Optical Rotation | [α]D25 = -6 ± 2° | (3R)-enantiomer | Measured at c=1 in 1N HCl. Confirms the specific stereochemistry. | [1] |

| pKa (predicted) | 3.62 ± 0.10 | Racemate | Primarily attributed to the carboxylic acid group. Experimental validation is recommended. | [6] |

| LogP (computed) | -0.8 | (3S)-enantiomer | Indicates a high degree of hydrophilicity. The (3R) enantiomer will have the same value. | [5] |

In-Depth Analysis and Experimental Determination

A deeper understanding requires not just knowing the values, but also appreciating their implications and the methodologies used to determine them.

Stereochemistry and Optical Activity

The "R" designation in this compound denotes a specific three-dimensional arrangement of atoms around the chiral center at the third carbon. This stereoisomerism is critical in pharmacology, as biological targets like enzymes and receptors are themselves chiral, leading to potentially vast differences in activity and toxicity between enantiomers.

The negative optical rotation value confirms the identity of the (R)-enantiomer.[1] The chiral purity is a critical quality attribute, typically assessed via chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for determining enantiomeric purity using chiral HPLC.

Acid-Base Properties and pKa

As an amino acid, this molecule is zwitterionic, containing both a basic amino group and an acidic carboxylic acid group. The pKa values dictate the molecule's charge state at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. While only a predicted pKa for the carboxylic acid is available, a full experimental determination is crucial.[6]

-

Preparation: Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of degassed, deionized water. If solubility is limited, a water-cosolvent mixture (e.g., water-methanol) can be used, and the results extrapolated to 0% cosolvent.

-

Titration Setup: Place the solution in a jacketed beaker at 25°C. Use a calibrated pH electrode and an automated titrator.

-

Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution to protonate both functional groups fully.

-

Basic Titration: Titrate the resulting solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first pKa (pKa₁) will correspond to the carboxylic acid, and the second (pKa₂) to the ammonium group.

Caption: Ionization states of the molecule as a function of pH.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified by the partition coefficient (LogP), the ratio of its concentration in an organic solvent (typically octan-1-ol) to its concentration in an aqueous buffer. The computed LogP of -0.8 suggests the molecule is predominantly hydrophilic, which may impact its ability to cross the blood-brain barrier without active transport mechanisms.[5]

-

System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and presaturate it with octan-1-ol. Presaturate the octan-1-ol with the aqueous buffer.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Mix this solution with an equal volume of the presaturated octan-1-ol in a sealed flask.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Solubility

Solubility is a critical property for both synthesis (reaction and purification) and drug delivery (dissolution and absorption). While qualitatively described as favorable, quantitative data is essential for development.[2] The molecule's zwitterionic nature suggests its aqueous solubility will be highly pH-dependent, with a minimum near its isoelectric point (pI).

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

-

Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

-

Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Conclusion: A Profile for the Medicinal Chemist

This compound presents a physicochemical profile of a hydrophilic, chiral amino acid. Its key features—a defined stereocenter, high hydrophilicity (LogP ~ -0.8), and pH-dependent charge states—are defining characteristics for its application.[1][5] The protocols and analyses presented in this guide provide a framework for researchers to fully characterize this valuable building block, enabling more informed decisions in the synthesis of novel therapeutics and the development of effective drug formulations. Experimental validation of computed properties remains a critical step to ensure the accuracy of data used in advanced modeling and development programs.

References

-

Chem-Impex International. (n.d.). (R)-3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from Chem-Impex website.[1]

-

Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97%. Retrieved from Sigma-Aldrich website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 684223, (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Retrieved from PubChem.[5]

-

Chem-Impex International. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from Chem-Impex website.[2]

-

Wiley-VCH. (2005). Supporting Information for [Relevant Publication Title].[7]

-

Google Patents. (1999). United States Patent US 6,448,228 B1.[8]

-

TCI Chemicals. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic Acid. Retrieved from TCI Chemicals website.[9]

-

Chiral Technologies. (n.d.). Amino Acid Database.[10]

-

PubMed. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography.... Journal of Chromatography A, 1604, 460471.[11]

-

Manchester Organics. (n.d.). This compound. Retrieved from Manchester Organics website.[4]

-

Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97%. Retrieved from Sigma-Aldrich website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737973, (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from PubChem.[3]

-

ChemicalBook. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic Acid manufacturers and suppliers in india. Retrieved from ChemicalBook website.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-(4-chlorophenyl)propionic Acid manufacturers and suppliers in india [chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 3-Amino-3-(4-chlorophenyl)propionic Acid | 19947-39-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. hplc.eu [hplc.eu]

- 11. Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of β-Amino Acid Derivatives

Foreword: Beyond the Alpha-Centric View of Biology

For decades, the landscape of peptide and amino acid-based drug discovery has been dominated by α-amino acids, the canonical building blocks of life. However, a paradigm shift is underway, driven by the exploration of their structural cousins: β-amino acids. The simple addition of a single methylene group to the backbone of an amino acid unlocks a world of novel conformational possibilities and, consequently, a diverse spectrum of biological activities. This guide provides a comprehensive exploration of the biological activities of β-amino acid derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic potential and the methodologies to unlock it. We will delve into the fundamental principles that govern their bioactivity, explore their diverse applications, and provide practical, field-proven insights into their synthesis and evaluation.

The Structural Advantage: Why β-Amino Acids Matter

The defining feature of a β-amino acid is the placement of the amino group on the β-carbon, two atoms away from the carboxyl group, in contrast to the α-carbon attachment in proteinogenic amino acids.[1][2] This seemingly minor alteration has profound implications for the resulting molecular architecture.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids into peptide sequences is the remarkable increase in resistance to enzymatic degradation.[1][2][3][4][5] The altered backbone geometry of β-peptides and α,β-peptides hinders recognition and cleavage by proteases, which are highly specific for the α-peptide bond.[2][][7] This intrinsic stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[]

Novel Secondary Structures and Conformational Diversity

β-amino acids can induce unique and stable secondary structures, such as various helices (8-helix, 10-helix, 12-helix, and 14-helix) and sheets, that are not observed in α-peptides.[2][3][8] This ability to form well-defined three-dimensional shapes, often referred to as "foldamers," allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.[3][9] The increased conformational flexibility of β-amino acids, coupled with the potential for substitution at both the Cα and Cβ positions, provides an expansive chemical space for designing molecules with tailored biological activities.[1][2]

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

The unique structural properties of β-amino acid derivatives have been leveraged to develop compounds with a wide array of biological functions.[4][10][11]

Antimicrobial Activity

A significant area of research has focused on the development of β-peptide-based antimicrobial agents.[3][12] These synthetic molecules often mimic the amphipathic nature of natural antimicrobial peptides (AMPs), possessing both cationic and hydrophobic residues.[12][13] This allows them to selectively target and disrupt the cell membranes of bacteria, leading to cell death.[12][14] Notably, small, drug-like β-amino acid derivatives have been developed that exhibit potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

Key Insight: The mechanism of action often involves the electrostatic attraction of the cationic β-peptide to the negatively charged bacterial membrane, followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to pore formation and membrane destabilization.

Anticancer Activity

The therapeutic potential of β-amino acid derivatives extends to oncology.[10][11][15] Certain amphipathic β-amino acid derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including lymphoma, colon cancer, and melanoma.[15] The mechanisms of action can be diverse, ranging from direct cell membrane disruption to the induction of apoptosis via the mitochondrial-mediated pathway.[14] For instance, one study revealed that a specific β(2,2)-amino acid derivative induced apoptosis in human Burkitt's lymphoma cells by targeting the mitochondria.[14]

Enzyme Inhibition

The conformational constraints and proteolytic resistance of β-amino acids make them excellent scaffolds for designing enzyme inhibitors.[3][][17] By mimicking the transition state of an enzymatic reaction or by blocking the active site, β-peptide-based inhibitors can effectively modulate the activity of various enzymes, including proteases.[][17] For example, β-peptides have been designed to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease.[3]

Neuroprotective Effects

Emerging research suggests a role for β-amino acid derivatives in neuroprotection.[18] Peptides derived from β-synuclein, a protein that can counteract the aggregation of α-synuclein (a key factor in Parkinson's disease), have shown protective effects in cellular and animal models of neurodegeneration.[18] These peptides were found to protect against excitotoxic death and reduce the expression of amyloid-β peptides associated with Alzheimer's disease.[18][19] Furthermore, the amino acid derivative glycine betaine has been shown to counteract psychiatric symptoms in animal models, suggesting a potential therapeutic role in conditions like schizophrenia.[20]

Other Therapeutic Areas

The versatility of β-amino acid derivatives is reflected in their exploration across a range of other therapeutic applications, including:

Synthesis of β-Amino Acid Derivatives: A Chemist's Perspective

The synthesis of enantiomerically pure β-amino acids is a critical step in harnessing their biological potential. Several synthetic strategies have been developed to access these valuable building blocks.

Established Synthetic Routes

Traditional methods for synthesizing β-amino acids include:

-

Arndt-Eistert homologation of α-amino acids: This classic method involves the conversion of an α-amino acid to its corresponding β-amino acid through a series of reactions.[21][22]

-

Conjugate addition of amines to α,β-unsaturated esters (Michael addition): This approach involves the addition of a nitrogen nucleophile to an activated alkene.[21]

-

Mannich-type reactions: These reactions involve the aminoalkylation of a carbon nucleophile.[21]

While effective, these methods can sometimes require multiple steps and the use of hazardous reagents.[21]

Modern and Catalytic Approaches

More recent advancements have focused on developing more efficient and catalytic methods for β-amino acid synthesis:

-

Palladium-catalyzed aminocarbonylation of alkenes: This method allows for the direct conversion of simple alkenes into protected β-amino acid derivatives.[21]

-

Nickel-catalyzed carboxylation of aziridines: This strategy provides a route to a wide range of mono-substituted β-amino acids.[21]

-

Enantioselective hydroamination of α,β-unsaturated carbonyl compounds: Copper-catalyzed reactions have been developed for the asymmetric synthesis of β-amino acid derivatives.[23]

-

Organocatalysis: Chiral amidine-based and bifunctional organocatalysts have been employed for the enantioselective synthesis of β-amino acid derivatives.[24]

Causality in Synthesis: The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. For drug discovery applications, catalytic and enantioselective methods are highly desirable as they offer more efficient and scalable access to a diverse range of chiral β-amino acid building blocks.

Experimental Protocols for Assessing Biological Activity

A robust and well-designed experimental workflow is essential for evaluating the biological activity of novel β-amino acid derivatives.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a β-amino acid derivative against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay (CLSI Guidelines)

-

Preparation of Bacterial Inoculum:

-

Culture bacteria overnight on appropriate agar plates.

-

Select several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the β-amino acid derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Self-Validation: The inclusion of standard quality control strains with known MIC values for reference antibiotics is crucial for validating the accuracy and reproducibility of the assay.

In Vitro Anticancer Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a β-amino acid derivative against cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the β-amino acid derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

IC₅₀ Calculation:

-

Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Trustworthiness: Running the assay in triplicate and including a known anticancer drug as a positive control ensures the reliability of the results.

Mechanism of Action Studies: A Deeper Dive

Determining the mechanism of action is crucial for understanding how a β-amino acid derivative exerts its biological effect.

4.3.1. Investigating Antimicrobial Mechanism of Action

-

Membrane Permeabilization Assays: Using fluorescent dyes like propidium iodide or SYTOX Green to assess the integrity of the bacterial cell membrane.

-

Electron Microscopy: Visualizing the morphological changes in bacteria upon treatment with the compound.

4.3.2. Elucidating Anticancer Mechanism of Action

-

Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to detect apoptotic and necrotic cells.

-

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the involvement of apoptosis.

-

Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a hallmark of intrinsic apoptosis.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting and communicating research findings.

Tabular Summary of Biological Activity Data

Table 1: Antimicrobial Activity of β-Amino Acid Derivatives

| Compound | Target Organism | MIC (µM) |

| BAA-1 | S. aureus (MRSA) | 3.8[12] |

| BAA-1 | S. epidermidis (MRSE) | 3.8[12] |

| BAA-1 | E. coli | 7.7[12] |

Table 2: Anticancer Activity of β-Amino Acid Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5c | Human Burkitt's lymphoma (Ramos) | < 8[15] |

| 5c | Colon Cancer Cell Lines | 0.32 - 3.89[15] |

| 5c | Non-small cell lung cancer | 0.32 - 3.89[15] |

| 5c | Melanoma | 0.32 - 3.89[15] |

| 5c | Leukemia Cell Lines | 0.32 - 3.89[15] |

Visualizing Experimental Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Mitochondrial-Mediated Apoptosis Pathway.

Future Perspectives and Conclusion

The field of β-amino acid derivatives is ripe with opportunities for innovation in drug discovery.[25] Their inherent advantages of proteolytic stability and conformational diversity make them a compelling class of molecules for targeting a wide range of diseases.[1][4] Future research will likely focus on:

-

Expanding the chemical diversity of β-amino acid building blocks: The development of novel and efficient synthetic methods will be crucial for accessing a wider range of structurally diverse derivatives.[21][26]

-

Computational design and modeling: In silico approaches will play an increasingly important role in predicting the structure and activity of β-peptides, accelerating the design-synthesize-test cycle.

-

Exploring new therapeutic targets: The unique properties of β-amino acid derivatives make them well-suited for tackling challenging targets, such as protein-protein interactions.[3][7]

-

Clinical translation: As our understanding of the in vivo behavior of these molecules grows, we can expect to see more β-amino acid-based therapeutics entering clinical trials.[27]

References

-

Seebach, D., & Gademann, K. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Nielsen, J. E., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. [Link]

-

Barrán, M. A., et al. (2011). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]

-

Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

Kumar, A., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Lee, J. C., & Buchwald, S. L. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. NIH. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

-

Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Leśniak, S., & Wzorek, Z. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

-

Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Hansen, T., et al. (2012). Anticancer Mechanisms of Action of Two Small Amphipathic β(2,2)-amino Acid Derivatives Derived From Antimicrobial Peptides. PubMed. [Link]

-

Hansen, T., et al. (2011). Synthesis of Cationic Antimicrobial β(2,2)-amino Acid Derivatives With Potential for Oral Administration. PubMed. [Link]

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

-

Aapptec. (n.d.). Beta-Amino Acids. Aapptec. [Link]

-

Wikipedia. (2023). Beta-peptide. Wikipedia. [Link]

-

ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

-

Steer, D. L., & Perrey, D. A. (2012). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of highly active antimicrobial β-peptidomimetics, β 2,2-amino... ResearchGate. [Link]

-

Porter, E. A., et al. (2000). Structure-activity studies of 14-helical antimicrobial beta-peptides. PubMed. [Link]

-

Pilsl, L. K. A. (2011). α/β-Peptide foldamers: state of the art. SciSpace. [Link]

-

ResearchGate. (n.d.). An overview of peptide and peptoid foldamers in medicinal chemistry. ResearchGate. [Link]

-

Teves, M., et al. (2004). Beta-Synuclein-derived Peptides With Neuroprotective Activity: An Alternative Treatment of Neurodegenerative Disorders? PubMed. [Link]

-

ResearchGate. (n.d.). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Horne, W. S., & Gellman, S. H. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

-

Taylor & Francis. (n.d.). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis. [Link]

-

Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. PMC. [Link]

-

ClinicalTrials.gov. (2022). A Pilot Study to Determine the Bioavailability of Oral Beta-Aminoisobutyric Acid (BAIBA) Ingestion. ClinicalTrials.gov. [Link]

-

Sharma, R., et al. (2016). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PMC. [Link]

-

Siebert, A., et al. (2019). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. [Link]

-

Giuffrida, M. L., et al. (2009). Beta-amyloid monomers are neuroprotective. PubMed. [Link]

-

ScienceDaily. (2019). Boosting amino acid derivative may be a treatment for schizophrenia. ScienceDaily. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-peptide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Beta-Synuclein-derived peptides with neuroprotective activity: an alternative treatment of neurodegenerative disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beta-amyloid monomers are neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciencedaily.com [sciencedaily.com]

- 21. chemistry.illinois.edu [chemistry.illinois.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 25. biosynth.com [biosynth.com]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

Enantioselective Synthesis of β-Amino Acids: A Technical Guide

Abstract

Enantiomerically pure β-amino acids are crucial building blocks in pharmaceutical and agrochemical development, largely due to their unique structural properties and the enhanced metabolic stability they confer to peptidomimetics.[1][2] This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of β-amino acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of key methodologies, including asymmetric hydrogenation, conjugate addition reactions, the use of chiral auxiliaries, and organocatalytic and biocatalytic approaches. Each section will provide not just the procedural steps but also the causal logic behind experimental choices, ensuring a deep, applicable understanding of the field.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids, homologues of their α-amino acid counterparts, are foundational to the creation of β-peptides, which exhibit stable secondary structures like helices, turns, and sheets.[1] This structural predisposition makes them invaluable in drug development, molecular recognition studies, and the synthesis of biologically active natural products.[1] Their applications are diverse, ranging from hypoglycemic and antiketogenic agents to antibacterial and antifungal compounds.[1] The critical challenge lies in controlling the stereochemistry at the β-carbon, and often at the α-carbon as well, to produce enantiomerically pure compounds. This guide will explore the primary asymmetric strategies developed to meet this challenge.

Core Synthetic Strategies: A Mechanistic Overview

The enantioselective synthesis of β-amino acids can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern on the β-amino acid backbone.

Figure 1. Overview of major synthetic routes to enantiopure β-amino acids.

Asymmetric Hydrogenation of β-Enamino Esters and Amides

Catalytic asymmetric hydrogenation is a highly atom-economical method for creating stereocenters.[3] In the context of β-amino acid synthesis, this approach typically involves the hydrogenation of β-enamino esters or amides using chiral transition metal catalysts, most commonly rhodium (Rh) and ruthenium (Ru) complexes with chiral phosphine ligands.[1]

A significant advantage of this method is the ability to directly hydrogenate unprotected enamines, which circumvents the need for protection and deprotection steps.[3][4] The (Z)-isomers of β-enamino esters and amides are readily prepared by reacting β-keto esters or amides with ammonium acetate.[3]

Causality in Catalyst Selection: The choice of the chiral ligand is paramount to achieving high enantioselectivity. Ligands like Josiphos-type phosphines have demonstrated high efficacy in Rh-catalyzed hydrogenations of unprotected enamines, leading to β-amino esters and amides in high yields and enantiomeric excesses (ee) of 93-97%.[3][4] The mechanism relies on the formation of a chiral metal-enamine complex, where the ligand's stereochemistry directs the facial selectivity of hydrogen addition.

Conjugate Addition Reactions

The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct and powerful route to β-amino acids.[5] The stereoselectivity of this reaction can be controlled through several means:

-

Chiral Nucleophiles: Using a chiral amine, such as α-methylbenzylamine, allows for diastereoselective addition. The chiral auxiliary can then be removed to yield the enantiopure β-amino acid.[6]

-

Chiral Catalysts: Both metal-based and organocatalysts can be employed to catalyze the enantioselective addition of achiral nucleophiles. For instance, chiral thiourea derivatives have been shown to act as bifunctional catalysts, activating both the enoate and the nucleophile through hydrogen bonding to facilitate highly enantioselective conjugate additions.[7]

Figure 2. General workflow for conjugate addition to synthesize β-amino acids.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's sultams are classic examples, but pseudoephedrine has emerged as an inexpensive and highly effective chiral auxiliary for the synthesis of α-substituted β-amino acids.[8][9]

Experimental Logic: The process typically involves the N-acylation of the chiral auxiliary with a β-alanine derivative. The resulting amide can then be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) from the less hindered face, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary provides the enantiomerically enriched α-substituted β-amino acid.[8]

Organocatalytic Approaches

Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives. For β-amino acid synthesis, several organocatalytic strategies are prominent:

-

Mannich Reaction: The asymmetric Mannich reaction, which involves the addition of an enolizable carbonyl compound to an imine, is a cornerstone for β-amino acid synthesis.[10][11] Proline and its derivatives are effective organocatalysts for the addition of aldehydes or ketones to N-protected imines, often yielding products with excellent diastereo- and enantioselectivities.[1]

-

Thiourea Catalysis: As mentioned in the conjugate addition section, chiral thioureas can activate electrophiles and guide nucleophiles through hydrogen bonding, enabling highly enantioselective reactions.[7][12]

-

Phase-Transfer Catalysis: Chiral ammonium salts can be used to control the stereochemistry in reactions such as the α-halogenation of isoxazolidin-5-ones, which are precursors to β-amino acids.[13]

Biocatalytic Synthesis

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. For β-amino acid synthesis, transaminases are particularly useful. They can be employed in the asymmetric amination of β-keto esters to produce the corresponding β-amino esters with high enantiopurity.

Self-Validating System: A typical biocatalytic process involves the use of a lipase for the kinetic resolution of a racemic starting material, followed by a transaminase-catalyzed amination. This cascade approach can provide access to highly enantioenriched β-amino acids.

Methodologies and Experimental Protocols

This section provides representative, step-by-step protocols for some of the key synthetic strategies discussed.

Protocol: Asymmetric Hydrogenation of an Unprotected β-Enamino Ester

This protocol is adapted from the work of Zhu et al. on Rh-catalyzed hydrogenation.[1]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mol%) and the chiral phosphine ligand (e.g., a Josiphos-type ligand, 1.1 mol%) in a degassed solvent (e.g., THF) is stirred for 30 minutes.

-

Reaction Setup: The β-enamino ester substrate (1.0 equiv) is dissolved in degassed THF and added to the catalyst solution.

-

Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino ester.

-

Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol: Chiral Auxiliary-Mediated Alkylation using Pseudoephedrine

This protocol is based on the methodology developed by Myers for the synthesis of α-substituted β-amino acids.[8]

-

Amide Formation: (R,R)-Pseudoephedrine (1.0 equiv) is dissolved in a suitable solvent (e.g., CH2Cl2) and reacted with the acyl chloride of a protected β-alanine derivative in the presence of a base (e.g., pyridine).

-

Enolate Formation: The resulting pseudoephedrine amide is dissolved in THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.

-

Diastereoselective Alkylation: An alkyl halide (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature before being warmed to room temperature.

-

Auxiliary Cleavage: The alkylated product is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary, which can often be recovered.

-

Purification: The resulting α-substituted β-amino acid is purified by crystallization or chromatography.

-

Analysis: The enantiomeric excess can be determined after converting the amino acid to a suitable derivative (e.g., a trifluoroacetamide-isopropyl ester) for chiral GC/MS analysis.[8]

Data Presentation and Comparison

The efficacy of different synthetic methods can be compared based on key metrics such as yield and enantiomeric excess.

| Method | Catalyst/Auxiliary | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |

| Asymmetric Hydrogenation | Rh/Josiphos | Unprotected β-enamino esters & amides | High | 93-97 | [3][4] |

| Conjugate Addition | Chiral Thiourea | Enoates and O-protected hydroxylamines | High | High | [7] |

| Chiral Auxiliary | Pseudoephedrine | β-Alanine derivatives | Good | >95 | [8][9] |

| Organocatalytic Mannich | Proline | Aldehydes and N-Boc-imines | Excellent | Excellent | [1] |

Conclusion and Future Outlook

The field of enantioselective β-amino acid synthesis has matured significantly, offering a diverse toolbox of reliable and highly stereoselective methods. Asymmetric hydrogenation and organocatalytic approaches, in particular, stand out for their efficiency and broad applicability. The choice of a specific method will ultimately depend on the target molecule's structure, desired scale, and economic considerations.

Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including novel organocatalysts and engineered enzymes. The expansion of biocatalytic cascades and the integration of flow chemistry are poised to make the synthesis of these valuable building blocks more scalable and environmentally friendly, further accelerating their application in drug discovery and materials science.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

-

Schneider, C. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(12), 4366–4369. [Link]

-

Brackett, N. S., & Turos, E. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527–3529. [Link]

-

Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Zhu, G., & Zhang, X. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

-

Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1318–1332. [Link]

-

Brackett, N. S., & Turos, E. (2000). Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. Organic Letters, 2(22), 3527–3529. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919–1934. [Link]

-

Zhu, G., & Zhang, X. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

-

Wipf, P., & Wang, X. (2001). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Organic Letters, 3(10), 1579–1582. [Link]

-

Lee, R. M., & Schepartz, A. (2012). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. PMC. [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983–1004. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Companyó, X., & Marigo, M. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737–4749. [Link]

-

Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 124(48), 14540–14541. [Link]

-

Maulide, N. (2022). A new method for the synthesis of β-amino acids. University of Vienna. [Link]

-

Watpade, R., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(12), 114-118. [Link]

-

Companyó, X., & Marigo, M. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737–4749. [Link]

-

Shibasaki, M., & Noda, H. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 57(48), 15886–15890. [Link]

-

Srikanth, G. S. C., & Castle, S. L. (2005). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry, 70(10), 3984–3991. [Link]

-

American Chemical Society. (2025). Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. ACS Fall 2025. [Link]

-

Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Request PDF. [Link]

-

Guenoun, F., et al. (2002). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 67(19), 6752–6755. [Link]

-

Barta, K. (2019). Taking the 'high road' to renewable beta-amino acids. Nature Research. [Link]

-

Srikanth, G. S. C., & Castle, S. L. (2005). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions. The Journal of Organic Chemistry, 70(10), 3984–3991. [Link]

-

Brinkmann-Chen, S., & Arnold, F. H. (2020). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Journal of the American Chemical Society, 142(29), 12791–12797. [Link]

-

Wikipedia contributors. (2023). Mannich reaction. Wikipedia. [Link]

-

Eder, I., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry, 86(2), 1756–1768. [Link]

-

Chen, J.-P., et al. (2020). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 7(14), 1836–1841. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

-

Srikanth, G. S. C., & Castle, S. L. (2004). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Organic Letters, 6(3), 449–452. [Link]

-

ResearchGate. (n.d.). Biocatalytic synthesis of β-amino acids 44 starting from β-keto esters.... [Link]

-

Masithi, P. (2019). Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics. Semantic Scholar. [Link]

-

Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. [Link]

-

Ramón, D. J., & Yus, M. (2006). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 10(11), 1269–1309. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

-

Zaitsev, V. P., et al. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

-